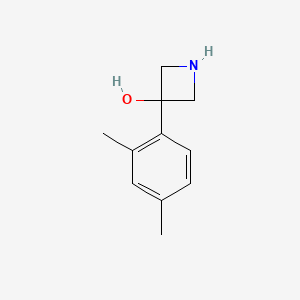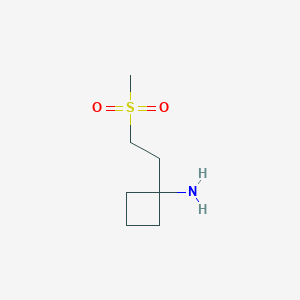
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . This compound features a cyclobutane ring substituted with an amine group and a 2-(methylsulfonyl)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base, followed by reductive amination with an appropriate amine source . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Secondary or tertiary amines
Substitution: Substituted sulfonyl derivatives
Applications De Recherche Scientifique
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine derivatives: Compounds with similar cyclobutane and amine structures.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring, an amine group, and a sulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-5-7(8)3-2-4-7/h2-6,8H2,1H3 |
Clé InChI |
XMRVKWGQTGHSEN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC1(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



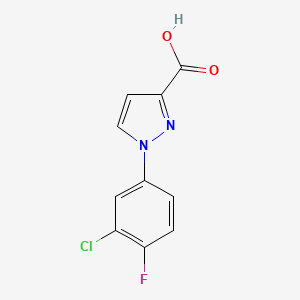

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
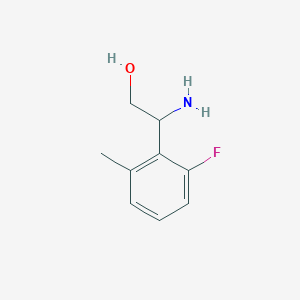

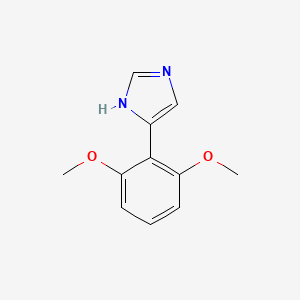

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
